2-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
2-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a compound that features a benzamide core substituted with a fluorine atom and a hydroxyethyl group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the thiophene ring is replaced by a hydroxyethyl group.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a fluorobenzoyl chloride with an amine derivative of the thiophene compound under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features.
Material Science: The thiophene ring system is known for its applications in organic semiconductors and light-emitting diodes.
Biological Studies: The compound can be used to study the interactions of fluorinated benzamides with biological targets.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-(2-hydroxyethyl)benzamide:
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide: Lacks the fluorine atom, which may affect its binding affinity and stability.
Uniqueness
2-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is unique due to the combination of a fluorinated benzamide core and a thiophene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-fluoro-N-(2-hydroxy-2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c14-10-5-2-1-4-9(10)13(17)15-8-11(16)12-6-3-7-18-12/h1-7,11,16H,8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMQAEHYSMQKDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CS2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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